molecular formula C11H16OS B7894716 4-n-Butylthiobenzyl alcohol

4-n-Butylthiobenzyl alcohol

Cat. No.: B7894716
M. Wt: 196.31 g/mol
InChI Key: OWXTWKWNQVTWGG-UHFFFAOYSA-N
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Description

Significance of Benzylic Alcohols in Advanced Organic Synthesis

Benzylic alcohols are foundational substrates in organic synthesis due to the reactivity of the benzylic position. pearson.com The carbon atom attached to the aromatic ring can stabilize a positive charge, making these alcohols prone to nucleophilic substitution and elimination reactions. stackexchange.com They are precursors to a multitude of functional groups; for instance, their oxidation yields benzaldehydes or benzoic acids, which are themselves valuable synthetic intermediates. patsnap.com Furthermore, benzylic alcohols are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. researchgate.netnih.gov

Recent advancements have focused on developing catalytic systems for the selective transformation of benzylic alcohols. researchgate.netacs.org These methods often aim for greener, more efficient reactions, utilizing transition-metal catalysts or photoredox conditions to achieve high yields and selectivity under mild conditions. acs.orgtandfonline.com The ability to functionalize benzylic alcohols directly, without the need for protecting groups, represents a significant step forward in synthetic efficiency. acs.org

Unique Structural Attributes of 4-n-Butylthiobenzyl Alcohol for Academic Investigation

The specific structure of this compound imparts a unique combination of reactivities, making it an interesting target for research.

Aromatic Ring System Influence on Reactivity

The substituent at the para position of a benzyl (B1604629) alcohol significantly influences its reactivity. orientjchem.org The n-butylthioether group in this compound acts as an electron-donating group through resonance, where the sulfur's lone pairs can delocalize into the aromatic ring. This electron donation stabilizes the benzylic carbocation that can form as a reaction intermediate, thereby accelerating reactions that proceed through an SN1-type mechanism. stackexchange.com Studies on similar para-substituted benzyl alcohols have shown that electron-donating groups increase the rate of reactions such as oxidation and etherification. orientjchem.orgnih.gov In contrast, electron-withdrawing groups tend to decrease the reaction rate. arabjchem.orgacs.org

The thioether group can also direct ortho-lithiation or other electrophilic aromatic substitution reactions, providing a handle for further functionalization of the aromatic ring. wiley.com

Role of the Thioether Linkage in Molecular Design

The thioether linkage is a versatile functional group in molecular design. It is more nucleophilic than its ether counterpart and can be readily oxidized to sulfoxides and sulfones, which have different electronic and steric properties. masterorganicchemistry.com This transformation allows for the fine-tuning of a molecule's characteristics. In materials science, thioether linkages have been incorporated into liquid crystals and polymers, where the C-S-C bond angle and flexibility influence the material's properties. tandfonline.com

Thioethers can also act as ligands for transition metals, which is a key aspect in catalysis and the design of metal-organic frameworks. thieme-connect.com The ability of the sulfur atom to coordinate to metals can be exploited in the construction of complex supramolecular structures. Furthermore, the thioether bond has been used as a stable linkage in the synthesis of peptide mimetics and other bioactive molecules. nih.govnih.gov

Primary Alcohol Functionality and its Chemical Behavior

As a primary alcohol, the hydroxyl group of this compound can undergo a variety of characteristic reactions. cognitoedu.org It can be oxidized to the corresponding aldehyde, 4-n-butylthiobenzaldehyde, or further to 4-n-butylthiobenzoic acid, depending on the oxidizing agent and reaction conditions. patsnap.com Esterification with carboxylic acids is another common transformation, yielding esters that may have applications in fragrance or as protecting groups. wikipedia.orgbyjus.com

The direct dehydrative coupling of the alcohol with other nucleophiles, such as thiols or amines, is a modern and atom-economical method to form new C-S or C-N bonds. nih.govchemrevlett.com While some studies have noted that primary benzyl alcohols can be less reactive than their secondary or tertiary counterparts in certain dehydrative couplings, various catalytic systems have been developed to overcome this. acs.orgacs.org

Historical Context and Evolution of Research in Thioether-Containing Benzyl Alcohol Chemistry

The chemistry of thioethers, also known as organic sulfides, has been established for over a century, with early methods focusing on the reaction of thiolates with alkyl halides. wikipedia.orgthieme-connect.de The development of metal-catalyzed cross-coupling reactions, such as the Migita and Ullmann couplings, provided more versatile routes to aryl thioethers. thieme-connect.com

The study of benzylic alcohols has an equally long history, with their fundamental reactions like oxidation and esterification being textbook examples. shiksha.comvedantu.com The convergence of these two areas of research, in the form of thioether-containing benzyl alcohols, is more recent and is driven by the search for molecules with specific electronic and functional properties for applications in materials science and medicinal chemistry. researchgate.netresearchgate.net Modern synthetic methods, including C-H activation and photoredox catalysis, are now being applied to the synthesis and functionalization of these complex molecules, opening up new avenues for their use in advanced applications. acs.orgnih.gov

Chemical Properties and Reactions

The following tables summarize some of the key chemical properties and potential reactions of this compound based on the known chemistry of its functional groups.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1339022-69-3 aksci.com
Molecular Formula C₁₁H₁₆OS
Molecular Weight 196.31 g/mol
Boiling Point Not available
Solubility Expected to be slightly soluble in water, soluble in organic solvents. google.comnih.gov

Table 2: Representative Reactions of Functional Groups in this compound

Reaction TypeReagents/ConditionsProduct TypeGeneral Reference
Alcohol Oxidation PCC, DMP, or catalytic O₂Aldehyde patsnap.com
KMnO₄, H₂CrO₄Carboxylic Acid patsnap.com
Esterification Carboxylic Acid, Acid CatalystEster wikipedia.orgbyjus.com
Dehydrative Thioetherification Thiol, Metal Catalyst (e.g., Cu, In, Zr)Thioether chemrevlett.com
Thioether Oxidation H₂O₂, m-CPBASulfoxide (B87167), Sulfone masterorganicchemistry.com
Benzylic Substitution HBrBenzyl Bromide stackexchange.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXTWKWNQVTWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 N Butylthiobenzyl Alcohol

Strategies for the Construction of the Benzyl (B1604629) Alcohol Moiety

The formation of the primary alcohol group on the benzyl position is the central aspect of synthesizing 4-n-butylthiobenzyl alcohol. This is typically accomplished by targeting a carbonyl group at the benzylic position for transformation.

Reduction of Corresponding Carbonyl Precursors

A common and direct approach to obtaining this compound is through the reduction of the corresponding carbonyl precursors, namely the aldehyde and carboxylic acid derivatives.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the synthesis of this compound, the precursor 4-n-butylthiobenzaldehyde is reduced. This reaction can be accomplished using a variety of reducing agents.

The reaction of thioaldehydes with amines has been studied, which can lead to the formation of corresponding thioamides or enamines. oup.com However, for the direct synthesis of the alcohol, selective reduction of the aldehyde group is necessary. The choice of reducing agent is critical to ensure that the thioether linkage is not cleaved during the reaction. Mild reducing agents are generally preferred.

PrecursorReducing AgentProduct
4-n-Butylthiobenzaldehydee.g., Sodium Borohydride (B1222165) (NaBH4)This compound

This table represents a general transformation. Specific reaction conditions and yields would be dependent on the detailed experimental procedure.

Derivatives of 4-n-butylthiobenzoic acid, such as its esters, can also serve as precursors for this compound. The reduction of esters to primary alcohols requires stronger reducing agents than the reduction of aldehydes. organic-chemistry.org Lithium aluminum hydride (LAH) is a common reagent for this type of transformation. cardiff.ac.uk

The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the alkoxy group and a subsequent reduction of the intermediate aldehyde. masterorganicchemistry.comyoutube.com It is important to perform this reaction under anhydrous conditions as LAH reacts violently with water.

A catalytic system involving cobalt(II) chloride and diisopropylamine (B44863) with sodium borohydride has shown excellent activity in the chemoselective reduction of various carboxylic esters to their corresponding alcohols under mild conditions. organic-chemistry.org

PrecursorReducing AgentProduct
Methyl 4-n-butylthiobenzoatee.g., Lithium Aluminum Hydride (LiAlH4)This compound

This table illustrates a general synthetic route. The specific substrate and reaction conditions will influence the outcome.

Nucleophilic Additions to Aldehyde or Ketone Derivatives

While the target molecule is a primary alcohol, which is typically formed from the reduction of an aldehyde or carboxylic acid derivative, the principles of nucleophilic addition are central to understanding the reactivity of the carbonyl precursors. Organometallic reagents like Grignard and organolithium reagents are powerful nucleophiles that react readily with carbonyl compounds. libretexts.orglibretexts.org

Grignard reagents, with the general formula R-MgX, are strong nucleophiles that add to the carbonyl group of aldehydes and ketones to form alcohols. mnstate.edunumberanalytics.comaroonchande.com To synthesize a primary alcohol like this compound using a Grignard reagent, the Grignard reagent would need to react with formaldehyde (B43269). However, a more relevant consideration in this context is the reaction of a Grignard reagent with a derivative that could be converted to the desired alcohol. For instance, if a Grignard reagent were to react with an ester, it would add twice to yield a tertiary alcohol. masterorganicchemistry.comyoutube.com Therefore, for the synthesis of a primary alcohol, direct Grignard addition is less straightforward unless formaldehyde is the electrophile.

Grignard ReagentCarbonyl CompoundIntermediateFinal Product (after workup)
e.g., Methylmagnesium bromideFormaldehydeAlkoxideEthanol

This table is for illustrative purposes of Grignard reactions and does not directly produce the target compound.

Organolithium reagents (R-Li) are even more reactive nucleophiles than Grignard reagents. libretexts.orgwikipedia.orgwikipedia.org Similar to Grignard reagents, they add to aldehydes and ketones to produce alcohols. wikipedia.org The high reactivity of organolithium reagents requires careful handling and anhydrous conditions. wikipedia.orguniurb.it The reaction with a carbonyl compound proceeds via nucleophilic addition to the carbonyl carbon. wikipedia.org

For the synthesis of this compound, an organolithium reagent could theoretically be used in a reaction with formaldehyde. However, the more common application in this synthetic context is the preparation of the starting materials. For example, n-butyllithium is a widely used organolithium reagent. wikipedia.org

Organolithium ReagentCarbonyl CompoundIntermediateFinal Product (after workup)
e.g., n-ButyllithiumFormaldehydeAlkoxide1-Pentanol

This table illustrates the general reactivity of organolithium reagents and does not directly yield the target compound.

Multi-Step Synthetic Sequences and Optimization for Academic Yield and Selectivity

In a laboratory setting, the synthesis of this compound is often approached as a multi-step sequence to ensure high purity and yield. A common strategy involves starting with a readily available precursor like 4-methylbenzyl alcohol or p-tolualdehyde.

One possible multi-step route starting from 4-methylbenzyl alcohol could involve:

Halogenation: The benzylic alcohol is first converted to a benzyl halide, for example, by reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This step transforms the hydroxyl group into a good leaving group.

Nucleophilic Substitution: The resulting benzyl halide is then reacted with n-butanethiol in the presence of a base to form the thioether linkage.

Alternatively, starting from p-tolualdehyde:

Reduction: The aldehyde is reduced to 4-methylbenzyl alcohol using a reducing agent like sodium borohydride (NaBH₄).

Halogenation and Substitution: The subsequent steps would be the same as described above.

Optimization of these sequences involves careful selection of reagents, reaction conditions (temperature, solvent, reaction time), and purification methods. For academic purposes, where yield and selectivity are paramount, each step is typically monitored by techniques like thin-layer chromatography (TLC) and the final product is purified by column chromatography.

Table 2: Example of a Multi-Step Synthesis and Optimization

Step Starting Material Reagent(s) Product Key Optimization Parameter
1 4-Methylbenzyl alcohol SOCl₂, Pyridine 4-Methylbenzyl chloride Control of temperature to avoid side reactions
2 4-Methylbenzyl chloride n-Butanethiol, NaH, DMF 4-n-Butylthiomethylbenzene Anhydrous conditions to prevent quenching of NaH
3 4-n-Butylthiomethylbenzene N-Bromosuccinimide (NBS), AIBN 4-n-Butylthiobenzyl bromide Control of radical initiator concentration

This detailed, step-wise approach allows for the isolation and characterization of intermediates, ensuring the final product is of high purity.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. sioc-journal.cn For the synthesis of this compound, several aspects can be considered to make the process more environmentally benign.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For thioether synthesis, nucleophilic substitution reactions generally have good atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives is a key goal. Water has been explored as a solvent for some thioether syntheses, often promoted by catalysts or specific reaction conditions. sioc-journal.cnresearchgate.net The use of water as a solvent can be advantageous due to its low cost, non-toxicity, and non-flammability. researchgate.net

Catalysis: The use of catalytic methods, such as copper- or palladium-catalyzed cross-coupling reactions, can reduce the need for stoichiometric reagents and often proceed under milder conditions. researchgate.netorganic-chemistry.orgbohrium.com The development of recyclable catalysts is also an active area of research. organic-chemistry.org

Use of Renewable Feedstocks: While not directly applicable to the core synthesis of this compound from common starting materials, future research could explore the use of bio-derived feedstocks for the synthesis of the aromatic core or the butyl side chain.

Energy Efficiency: Employing reaction conditions that require less energy, such as running reactions at room temperature or using microwave irradiation to shorten reaction times. Visible-light-mediated C-S bond formation is an emerging green method. sioc-journal.cn

Waste Reduction: Optimizing reactions to minimize the formation of byproducts and developing efficient purification methods that reduce solvent usage. The use of odorless thiol surrogates, such as xanthates, can also address the issue of malodorous waste streams. mdpi.com

Table 3: Green Chemistry Approaches in Thioether Synthesis

Green Principle Traditional Method Greener Alternative Reference
Safer Solvents DMF, Acetonitrile Water, Ethanol sioc-journal.cn
Catalysis Stoichiometric base Copper or Palladium catalysis researchgate.netorganic-chemistry.org
Energy Efficiency High-temperature reflux Visible-light photocatalysis sioc-journal.cn

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Transformations and Reaction Mechanisms of 4 N Butylthiobenzyl Alcohol

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

Nucleophilic substitution is a cornerstone of organic synthesis, allowing for the interconversion of functional groups. For an alcohol like 4-n-butylthiobenzyl alcohol, the hydroxyl (-OH) group is a poor leaving group because its conjugate acid, water, has a pKa that makes the hydroxide ion (HO⁻) a relatively strong base. amherst.edulibretexts.org Consequently, direct displacement of the hydroxyl group is unfavorable. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. amherst.edulibretexts.org The benzylic nature of the alcohol, coupled with the electronic influence of the para-butylthio group, allows for reactivity through both SN1 and SN2 pathways, depending on the reaction conditions and reagents employed.

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process characterized by the formation of a carbocation intermediate. byjus.comucsb.edu This pathway is particularly relevant for this compound due to the stability of the resulting benzylic carbocation.

The mechanism proceeds as follows:

Formation of a Good Leaving Group: The hydroxyl group is protonated by a strong acid, forming a protonated alcohol (an oxonium ion). This converts the poor leaving group, HO⁻, into an excellent leaving group, H₂O. edubull.comlibretexts.orglibretexts.org

Carbocation Formation: The C-O bond breaks heterolytically, and the water molecule departs. This is the slow, rate-determining step of the reaction. libretexts.org The result is the formation of a 4-n-butylthiobenzyl carbocation.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation. Since the carbocation is sp² hybridized and has a trigonal planar geometry, the nucleophile can attack from either face of the plane. byjus.comlibretexts.org

The stability of the carbocation intermediate is paramount for the SN1 pathway. The 4-n-butylthiobenzyl carbocation is significantly stabilized by two factors:

Resonance with the Benzene Ring: The positive charge on the benzylic carbon can be delocalized into the aromatic ring through resonance, spreading the charge over multiple atoms.

Donation from the Sulfur Atom: The para-butylthio group further stabilizes the carbocation. The lone pairs of electrons on the sulfur atom can be delocalized into the ring and onto the benzylic carbon, providing additional resonance stabilization.

If the reaction were to occur at a chiral center, this planar carbocation would lead to a mixture of enantiomers, a process known as racemization. masterorganicchemistry.comyoutube.com However, since this compound is achiral, this aspect is not directly applicable but is a key feature of the SN1 mechanism. byjus.com

Table 1: Factors Influencing SN1 Reactivity

Factor Influence on this compound Rationale
Substrate Structure High Formation of a resonance-stabilized primary benzylic carbocation. ucsb.edu
Carbocation Stability High Enhanced stability due to resonance with the aromatic ring and the electron-donating p-butylthio group.
Leaving Group Critical The -OH group must be protonated to H₂O to serve as an effective leaving group. libretexts.orglibretexts.org

| Solvent | Important | Polar protic solvents (e.g., water, ethanol) are preferred as they stabilize the carbocation intermediate and the leaving group through solvation. byjus.com |

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemistrysteps.comuci.edu This pathway is favored for primary substrates due to reduced steric hindrance. youtube.com As a primary benzylic alcohol, this compound is a suitable candidate for SN2 reactions, provided the hydroxyl group is first activated.

The key feature of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side directly opposite the leaving group. masterorganicchemistry.comlibretexts.org This trajectory is necessary for the efficient overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the substrate's lowest unoccupied molecular orbital (LUMO), which is the antibonding σ* orbital of the C-Leaving Group bond. chemistrysteps.comchemistrysteps.com

This backside attack has a direct and predictable stereochemical consequence: inversion of configuration at the reaction center, often called a Walden inversion. masterorganicchemistry.comlibretexts.org If the starting material were a single enantiomer (e.g., the R-enantiomer), the product would be the opposite enantiomer (the S-enantiomer). libretexts.orgyoutube.com

Table 2: Comparison of SN1 and SN2 Reaction Characteristics for Activated this compound

Feature SN1 Pathway SN2 Pathway
Rate Law Rate = k[Substrate] Rate = k[Substrate][Nucleophile]
Mechanism Two steps, carbocation intermediate ucsb.edu One concerted step, transition state uci.edu
Substrate Preference Tertiary > Secondary > Primary (Benzylic is favorable) Methyl > Primary > Secondary (Benzylic is favorable)
Nucleophile Weak nucleophiles are effective Strong nucleophiles are required
Stereochemistry Racemization (mixture of retention and inversion) masterorganicchemistry.com Complete inversion of configuration libretexts.orglibretexts.org

| Solvent | Polar Protic (e.g., H₂O, ROH) | Polar Aprotic (e.g., DMSO, DMF, Acetone) |

To enable nucleophilic substitution, the poor leaving group -OH must be converted into a group that is a weaker base and thus more stable upon departure. amherst.edulibretexts.org Several methods are commonly employed to achieve this activation.

One of the most direct ways to activate an alcohol is to convert it into an alkyl halide.

Using Hydrogen Halides (HX): Strong acids like HBr and HI can convert primary and secondary alcohols into the corresponding alkyl halides. edubull.com The reaction with a primary benzylic alcohol can proceed via an SN2 mechanism after protonation of the hydroxyl group. libretexts.org However, given the stability of the benzylic carbocation, an SN1 pathway is also highly plausible, especially with tertiary or secondary alcohols. libretexts.orglibretexts.org

Using Thionyl Chloride (SOCl₂): Thionyl chloride is an excellent reagent for converting primary and secondary alcohols into alkyl chlorides. libretexts.org The reaction is often carried out in the presence of a base like pyridine. The mechanism involves the alcohol attacking the sulfur atom of SOCl₂, followed by the loss of a proton and subsequent displacement by a chloride ion in an SN2 fashion. The byproducts, SO₂(g) and HCl(g), are gases, which helps to drive the reaction to completion. edubull.com

Using Phosphorus Tribromide (PBr₃): Similar to thionyl chloride, PBr₃ is effective for converting primary and secondary alcohols into alkyl bromides via an SN2 mechanism. edubull.comlibretexts.org The alcohol's oxygen atom attacks the phosphorus atom, displacing a bromide ion. This newly liberated bromide ion then acts as the nucleophile, attacking the carbon and displacing the now-activated oxygen group. edubull.com

A highly effective method for creating an excellent leaving group is the conversion of the alcohol to a sulfonate ester. youtube.com This is achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a non-nucleophilic base like pyridine. youtube.com

The alcohol oxygen attacks the electrophilic sulfur atom of the sulfonyl chloride, and after deprotonation by the base, a sulfonate ester is formed. youtube.com The resulting sulfonate anions (tosylate, TsO⁻, and mesylate, MsO⁻) are superb leaving groups because their negative charge is highly stabilized by resonance across the three oxygen atoms. This makes the carbon atom to which they are attached highly susceptible to SN2 attack by a wide range of nucleophiles. youtube.com

Table 3: Common Reagents for Hydroxyl Group Activation

Reagent Product Leaving Group Typical Mechanism
HBr / HI Alkyl Bromide / Iodide H₂O SN1 or SN2
SOCl₂ / Pyridine Alkyl Chloride SO₂ + Cl⁻ SN2
PBr₃ Alkyl Bromide HOPBr₂ SN2
p-Toluenesulfonyl chloride (TsCl) / Pyridine Alkyl Tosylate Tosylate (TsO⁻) Formation, then SN2

The Mitsunobu reaction is a powerful and versatile method for converting a primary or secondary alcohol into a variety of other functional groups, including esters, ethers, and azides, with complete inversion of stereochemistry. wikipedia.orgmissouri.educhem-station.comnih.gov This transformation is characteristic of an SN2 pathway.

The reaction typically involves the alcohol, a nucleophile (often a carboxylic acid or an imide), triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The mechanism is complex but can be summarized as follows:

Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate. wikipedia.org

This intermediate deprotonates the nucleophile (e.g., a carboxylic acid).

The alcohol's oxygen atom then attacks the now-electrophilic phosphorus atom, displacing the deprotonated nucleophile and forming an alkoxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group (oxy-triphenylphosphonium). missouri.eduorganic-chemistry.org

Finally, the conjugate base of the nucleophile performs an SN2 backside attack on the carbon, displacing the triphenylphosphine oxide and resulting in the substituted product with inverted stereochemistry. wikipedia.orgmissouri.edu

The Mitsunobu reaction is particularly valuable because it occurs under mild, neutral conditions and allows for the use of nucleophiles that might not be suitable under other conditions. chem-station.com

Activation of the Hydroxyl Group for Enhanced Reactivity

Elimination Reactions and Alkene Formation

Elimination reactions of alcohols, known as dehydration, involve the removal of the hydroxyl group and a proton from an adjacent carbon to form an alkene. libretexts.org For benzyl (B1604629) alcohols, this reaction is generally not favored as it would require the disruption of the stable aromatic ring system. However, the principles of elimination mechanisms can be considered hypothetically.

The dehydration of an alcohol can proceed through either an E1 (Elimination, unimolecular) or E2 (Elimination, bimolecular) mechanism, typically under acidic conditions which convert the poor -OH leaving group into a good H₂O leaving group. masterorganicchemistry.com

E1 Mechanism: This is a two-step process. The first step involves the protonation of the alcohol followed by the loss of a water molecule to form a carbocation intermediate. For this compound, this would be a benzylic carbocation, which is stabilized by resonance with the aromatic ring. The second step is the removal of a proton from an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) to form the double bond. masterorganicchemistry.comyoutube.com Tertiary and secondary alcohols, which can form stable carbocations, often undergo E1 dehydration. youtube.com

E2 Mechanism: This is a concerted, one-step reaction. A strong base removes a proton from a beta-carbon at the same time as the protonated hydroxyl group (H₂O) leaves. youtube.com This mechanism is more common for primary alcohols where the formation of a primary carbocation is highly unfavorable. masterorganicchemistry.com The reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group.

For a benzylic alcohol like this compound, an E1 pathway would be more plausible than an E2 pathway due to the stability of the resulting benzylic carbocation. However, the subsequent deprotonation step to form an alkene is problematic as it would involve either a hydrogen from the aromatic ring (energetically very costly) or from the n-butyl chain, which is not adjacent to the benzylic carbon. Therefore, a standard dehydration to form an alkene is not a typical reaction for this substrate.

Zaitsev's rule is an empirical rule used to predict the regioselectivity of elimination reactions. It states that when multiple alkene products can be formed, the major product will be the more substituted (and therefore more stable) alkene. libretexts.org This rule is generally applicable to both E1 and E2 reactions where there is a choice of non-equivalent beta-protons.

In the hypothetical case of an elimination reaction involving the side chain of this compound, Zaitsev's rule would apply if there were a suitable leaving group and multiple beta-hydrogens on the n-butyl group. However, for the dehydration of the alcohol itself, as discussed, the formation of an alkene is not a straightforward or common process. If an elimination were forced under pyrolytic or other extreme conditions, the reaction pathway would likely deviate from standard E1/E2 mechanisms, and product distribution would depend on the specific conditions employed rather than classical regioselectivity rules.

Reactions Involving the Thioether Moiety

The thioether group in this compound is a key functional group that can undergo various chemical transformations. Its sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation. These reactions are fundamental in modifying the electronic and steric properties of the molecule, enabling the synthesis of diverse derivatives.

The sulfur atom in the thioether linkage of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The control over the oxidation state is crucial and can be achieved by carefully selecting the oxidant and reaction conditions. researchgate.net

To Sulfoxides: The partial oxidation to 4-(n-butylsulfinyl)benzyl alcohol (a sulfoxide) requires mild and controlled conditions to prevent overoxidation to the sulfone. organic-chemistry.org Common reagents for this transformation include one equivalent of hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. The reaction is generally chemoselective, leaving the primary alcohol group intact. sci-hub.se For instance, various aromatic and aliphatic sulfides can be selectively oxidized to sulfoxides using 30% H₂O₂. organic-chemistry.org Catalytic systems, such as those based on tantalum carbide, can also provide high yields of sulfoxides from sulfides using H₂O₂. organic-chemistry.org

To Sulfones: Stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent leads to the formation of 4-(n-butylsulfonyl)benzyl alcohol (a sulfone). Reagents like excess hydrogen peroxide, potassium permanganate (KMnO₄), or sodium periodate (NaIO₄) are effective for this transformation. organic-chemistry.org A system using urea-hydrogen peroxide and phthalic anhydride in ethyl acetate has been shown to be effective for converting sulfides directly to sulfones without the isolation of the sulfoxide intermediate. organic-chemistry.org Niobium carbide is an effective catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide. organic-chemistry.org The resulting sulfone group is a strong electron-withdrawing group, which significantly alters the chemical properties of the aromatic ring.

The selective oxidation is a testament to the functional group compatibility of these reactions, where the thioether can be targeted without affecting the benzylic alcohol.

Table 1: Representative Oxidation Conditions for Thioethers

Target Product Oxidizing Agent Catalyst/Conditions Typical Yields Reference
Sulfoxide H₂O₂ (1 equiv.) Sc(OTf)₃ High organic-chemistry.org
Sulfoxide m-CPBA (1 equiv.) CH₂Cl₂, -78 °C to 0 °C Good to Excellent nih.gov
Sulfone H₂O₂ (>2 equiv.) Na₂WO₄ Excellent sci-hub.se
Sulfone NaClO₂ / HCl Ethyl Acetate Up to 96% mdpi.com

The this compound molecule possesses multiple sites for interaction with metal centers, including the sulfur atom of the thioether, the oxygen atom of the alcohol, and the π-system of the benzene ring.

Metal-Catalyzed Transformations: The alcohol moiety is a primary site for metal-catalyzed reactions. Transition metal catalysts, particularly those based on ruthenium, iridium, and nickel, can activate the alcohol through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. dicp.ac.cnresearchgate.net In this process, the alcohol is temporarily oxidized in situ to the corresponding aldehyde, 4-(n-butylthio)benzaldehyde. This aldehyde intermediate is more electrophilic and can react with various nucleophiles. The metal hydride species, formed during the initial oxidation, then reduces the resulting intermediate to afford the final product, regenerating the catalyst. dicp.ac.cn This strategy allows the alcohol to be used as an alkylating agent in a green and atom-economical fashion. dicp.ac.cn For example, this methodology is widely used for the N-alkylation of amines and amides with alcohols. dicp.ac.cn

The thioether group can also influence these transformations. The sulfur atom can coordinate to the metal center, potentially modulating its catalytic activity. In some cases, sulfur compounds can act as catalyst poisons; however, they can also serve as directing groups or ligands to enhance selectivity.

Coordination Chemistry: The sulfur and oxygen atoms of this compound can act as ligands, coordinating to various metal ions. The soft sulfur donor of the thioether moiety typically prefers to coordinate with soft metal ions like palladium(II), platinum(II), silver(I), and gold(I). The hard oxygen donor of the alcohol group prefers hard metal ions such as titanium(IV), zirconium(IV), and zinc(II). nih.govlu.se This differential affinity allows for selective coordination or the formation of bidentate complexes where the molecule chelates to a single metal center, depending on the nature of the metal. The coordination to a metal center can alter the reactivity of the functional groups, for instance, by increasing the acidity of the alcohol proton.

Table 2: Potential Metal-Catalyzed Reactions

Reaction Type Metal Catalyst (Example) Reactant Product Type Reference
N-Alkylation [Cp*IrCl₂]₂ Amine/Amide N-alkylated amine/amide dicp.ac.cn
Olefination Nickel Complex Sulfone trans-Stilbenes/Styrenes nih.gov

Functional Group Compatibility and Chemoselectivity Studies

Chemoselectivity is a critical consideration in the synthesis and transformation of multifunctional molecules like this compound. Studies on related compounds demonstrate that many reactions can be performed selectively at one functional group while leaving the other intact.

Oxidation of the Thioether: As discussed in section 3.4.1, the oxidation of the sulfide to a sulfoxide or sulfone can be achieved with high chemoselectivity. Oxidative systems using hydrogen peroxide with catalysts like sodium tungstate have been shown to be compatible with primary and secondary alcohol groups, which remain unaffected during the reaction. sci-hub.se Similarly, methods employing ion-supported hypervalent iodine reagents are known to tolerate hydroxyl groups while selectively oxidizing sulfides to sulfoxides. organic-chemistry.org

Reactions at the Alcohol: The metal-catalyzed "borrowing hydrogen" reactions are highly chemoselective for the alcohol group. The thioether moiety is generally stable under these conditions. The compatibility of this process with various functional groups has been demonstrated, although strong coordination of the sulfur to the metal center could potentially influence reaction rates. dicp.ac.cn

Protecting Group Strategies: In cases where chemoselectivity is challenging to achieve, protecting group strategies can be employed. The alcohol can be protected as a silyl ether (e.g., TBDMS ether) or a benzyl ether, allowing for transformations on the thioether moiety. Subsequently, the protecting group can be removed to regenerate the alcohol. Conversely, the thioether could potentially be protected by reversible coordination to a metal, although this is less common. The broad compatibility of many modern synthetic methods often obviates the need for such protection-deprotection steps. For instance, studies on the synthesis of sulfinyl-containing compounds have shown broad substrate compatibility, where the presence of other functional groups has a minimal impact on yields. organic-chemistry.org

Derivatives and Analogues of 4 N Butylthiobenzyl Alcohol in Academic Research

Synthesis of Novel Structural Analogues for Chemical Probing

The synthesis of novel structural analogues of 4-n-butylthiobenzyl alcohol is primarily driven by the need for chemical probes to investigate biological processes or to serve as building blocks in the development of new materials. The core structure, featuring a benzyl (B1604629) alcohol moiety substituted with a butylthio group, allows for a variety of modifications.

One common strategy for creating structural analogues involves the modification of the alkyl chain on the sulfur atom. By replacing the n-butyl group with other alkyl or aryl groups, researchers can systematically alter the steric and electronic properties of the molecule. For instance, the synthesis of analogues with varying chain lengths (e.g., methyl, ethyl, octyl) or branching (e.g., tert-butyl) can provide insights into how the lipophilicity and size of the thioether substituent influence molecular interactions.

Another approach to generating analogues is through substitution on the aromatic ring. Introducing electron-donating or electron-withdrawing groups at different positions on the benzene ring can significantly impact the reactivity of the benzylic alcohol. For example, nitration or halogenation of the aromatic ring would yield analogues with altered electronic properties, which can be useful in probing reaction mechanisms or as intermediates in more complex syntheses.

The synthesis of these analogues often employs standard organic chemistry reactions. The parent compound, this compound, can be synthesized via a copper-catalyzed thioetherification of p-bromobenzyl alcohol with n-butanethiol. This method provides a versatile platform for synthesizing a range of thioether derivatives by simply varying the thiol reactant.

Analogue Modification Synthetic Approach Potential Application
4-(Methylthio)benzyl alcoholChange of alkyl groupThioetherification with methanethiolProbe for studying steric effects
4-(Phenylthio)benzyl alcoholChange to aryl groupThioetherification with thiophenolProbe for electronic effects
2-Nitro-4-(n-butylthio)benzyl alcoholRing substitutionNitration of this compoundIntermediate for further functionalization
4-(n-Butylsulfinyl)benzyl alcoholOxidation of sulfurControlled oxidation of this compoundProbe for studying redox properties

Functionalization for Specific Non-Clinical Research Applications

The hydroxyl group of this compound is a prime site for functionalization, allowing for the creation of a wide array of derivatives with tailored properties for specific research applications. Esterification and etherification are two of the most common and versatile methods for this purpose.

Esterification of this compound with various carboxylic acids can produce a range of esters that may serve as precursors for polymers and other materials. The properties of the resulting polymer can be fine-tuned by selecting an appropriate carboxylic acid. For example, esterification with acrylic acid would yield 4-(n-butylthio)benzyl acrylate, a monomer that can be polymerized to produce a polyacrylate with a sulfur-containing side chain. Such polymers may exhibit interesting optical or thermal properties due to the presence of the thioether linkage.

The Steglich esterification is a mild and efficient method for synthesizing these esters, particularly when dealing with sensitive substrates. This reaction typically employs a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to facilitate the reaction between the alcohol and the carboxylic acid at room temperature.

Ester Derivative Carboxylic Acid Potential Polymer Application
4-(n-Butylthio)benzyl acetateAcetic acidModel compound for studying ester hydrolysis
4-(n-Butylthio)benzyl acrylateAcrylic acidMonomer for sulfur-containing polyacrylates
4-(n-Butylthio)benzyl benzoateBenzoic acidPlasticizer or additive in polymer formulations

Etherification of this compound provides a route to another class of derivatives with distinct chemical properties. The Williamson ether synthesis is a classic method for forming ethers, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. This method can be used to introduce a variety of alkyl or benzyl groups, yielding ethers that can serve as valuable chemical intermediates.

For instance, the synthesis of 4-(n-butylthio)benzyl methyl ether creates a molecule with a protected hydroxyl group, which can be useful in multi-step organic syntheses where the reactivity of the benzylic alcohol needs to be temporarily masked. Furthermore, the resulting ethers can exhibit different solubility profiles and chemical stability compared to the parent alcohol, making them suitable for a broader range of reaction conditions.

Ether Derivative Alkylating Agent Application as Intermediate
4-(n-Butylthio)benzyl methyl etherMethyl iodideProtected alcohol for multi-step synthesis
4-(n-Butylthio)benzyl ethyl etherEthyl bromideIntermediate with altered solubility
Bis(4-(n-butylthio)benzyl) ether4-(n-Butylthio)benzyl bromideDimeric structure for material science studies

Structure-Reactivity Relationship Studies of Derivatized Compounds

The study of structure-reactivity relationships (SRRs) for derivatives of this compound is crucial for understanding how modifications to the molecular structure influence chemical behavior. These studies often involve systematic changes to the molecule and quantitative analysis of the resulting changes in reactivity.

For example, the rate of a specific reaction, such as the oxidation of the benzylic alcohol to the corresponding aldehyde, can be measured for a series of analogues with different substituents on the aromatic ring. By correlating the reaction rates with the electronic properties of the substituents (as described by Hammett plots), researchers can gain quantitative insights into the reaction mechanism. An electron-withdrawing group on the ring would be expected to increase the rate of oxidation by stabilizing the developing negative charge in the transition state.

Similarly, the steric hindrance provided by different alkyl groups on the sulfur atom can influence the accessibility of the benzylic alcohol and thus its reactivity in esterification or etherification reactions. A bulky tert-butyl group, for instance, would be expected to slow down the rate of these reactions compared to a less hindered n-butyl group.

These SRR studies are fundamental to the rational design of molecules with specific desired properties, whether for use as chemical probes, material precursors, or intermediates in organic synthesis.

Derivative Series Structural Variation Reactivity Parameter Studied Expected Trend
Substituted 4-(n-butylthio)benzyl alcoholsElectronic nature of ring substituentRate of oxidationElectron-withdrawing groups increase rate
4-(Alkylthio)benzyl alcoholsSteric bulk of alkyl groupRate of esterificationIncreased bulk decreases rate
4-(n-Butylthio)benzyl estersNature of the ester groupRate of hydrolysisElectron-withdrawing groups on the acyl portion increase rate

Advanced Analytical Methodologies for Research on 4 N Butylthiobenzyl Alcohol

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide fundamental insights into the molecular architecture of 4-n-Butylthiobenzyl alcohol by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the n-butyl group, the benzylic methylene protons, the hydroxyl proton, and the aromatic protons. The para-substitution on the benzene ring results in a characteristic AA'BB' splitting pattern for the aromatic protons, appearing as two distinct doublets. The chemical shift of the hydroxyl proton can be variable and is often concentration and solvent-dependent libretexts.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound would show distinct signals for each carbon in the n-butyl chain, the benzylic carbon, and the four unique carbons of the substituted benzene ring. The carbon atom attached to the electron-withdrawing oxygen (C-OH) is typically deshielded and appears further downfield compared to standard alkane carbons oregonstate.edu.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Group Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H-a, H-a'Aromatic C-H (ortho to CH₂OH)~7.30Doublet (d)127-129
H-b, H-b'Aromatic C-H (ortho to S-Bu)~7.25Doublet (d)129-131
H-cBenzylic (Ar-CH₂)~4.6Singlet (s) or Doublet (d)*~64
H-dHydroxyl (-OH)1.5 - 5.0 (variable)Singlet (s, broad)-
H-eS-CH₂-~2.9Triplet (t)~33
H-f-CH₂-~1.6Sextet~31
H-g-CH₂-~1.4Sextet~22
H-h-CH₃~0.9Triplet (t)~14
C-1'Aromatic C-CH₂OH--139-141
C-4'Aromatic C-S--136-138
Note: The benzylic protons (H-c) may appear as a doublet if coupling to the hydroxyl proton is observed, though this is often not the case in standard solvents due to rapid exchange libretexts.org. Data is predicted based on analogous structures such as benzyl (B1604629) alcohol, 4-methylbenzyl alcohol, and general chemical shift principles oregonstate.edursc.org.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding libretexts.orgyoutube.com. Other key absorptions include C-H stretching vibrations from the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic n-butyl chain (just below 3000 cm⁻¹). Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the primary alcohol is expected between 1000 and 1075 cm⁻¹ libretexts.org. The C-S stretch is typically weak and appears in the fingerprint region between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring C=C stretching vibrations are typically strong in the Raman spectrum. The C-S bond, which gives a weak signal in IR, often produces a more readily identifiable peak in the Raman spectrum, making it a valuable tool for confirming the presence of the thioether linkage. Analysis of thioanisole, a related structure, shows prominent ring-substituent vibrational modes that are sensitive to conformation researchgate.net.

Interactive Table: Key Vibrational Modes for this compound
Vibrational Mode Functional Group Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Intensity
O-H StretchAlcohol (-OH)3200-3600Weak/BroadStrong, Broad (IR)
C-H StretchAromatic3000-31003000-3100Medium (IR), Strong (Raman)
C-H StretchAliphatic (Butyl)2850-29602850-2960Strong (IR & Raman)
C=C StretchAromatic Ring1450-16001450-1600Medium-Strong
C-O StretchPrimary Alcohol1000-1075WeakStrong (IR)
C-S StretchThioether600-800600-800Weak (IR), Medium (Raman)
Data is based on characteristic vibrational frequencies for functional groups found in alcohols and thioethers libretexts.orgresearchgate.netustc.edu.cn.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. For this compound, the primary chromophore is the substituted benzene ring. The absorption spectrum is expected to be characterized by π → π* transitions associated with the aromatic system. Compared to unsubstituted benzyl alcohol, the thioether group acts as a potent auxochrome. The lone pair electrons on the sulfur atom can interact with the aromatic π-system, causing a bathochromic (red) shift of the primary absorption bands to longer wavelengths and increasing their intensity.

Interactive Table: Expected Electronic Transitions for this compound
Transition Type Chromophore Estimated λₘₐₓ (nm) Notes
π → πBenzene Ring~210-220E-band (high intensity)
π → πBenzene Ring~260-280B-band (lower intensity, may show fine structure)
n → πThioether (C-S-C)>290Typically weak, may be obscured by π → π bands
Estimated values are based on the effects of alkylthio substituents on the benzene chromophore, which typically shift absorptions to longer wavelengths compared to benzyl alcohol researchgate.netmasterorganicchemistry.com.

HRMS provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₆OS), the exact mass can be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm. This high accuracy is crucial for confirming the molecular formula and distinguishing it from isobaric compounds. The technique also reveals fragmentation patterns that support structural elucidation. Key expected fragments would include the molecular ion (M⁺•), a fragment from the loss of water ([M-H₂O]⁺•), and fragments resulting from cleavage of the butyl group or the benzylic C-S bond.

Interactive Table: Calculated Exact Masses of Plausible Ions in HRMS
Ion Formula Description Calculated Monoisotopic Mass (m/z)
[C₁₁H₁₆OS]⁺•Molecular Ion196.0922
[C₁₁H₁₄O]⁺•Loss of H₂S162.1045
[C₁₁H₁₄S]⁺•Loss of H₂O (Dehydration)178.0816
[C₇H₇S]⁺Benzylic cleavage (loss of C₄H₉O)123.0268
[C₇H₇O]⁺Benzylic cleavage (loss of C₄H₉S)107.0497
[C₄H₉S]⁺Butylthio cation89.0425

Chromatographic Techniques for Separation, Quantification, and Purity Profiling

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for its quantification.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally effective for separating aromatic compounds researchgate.net. As the separated components exit the column, they enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries or interpreted to confirm the structure. The retention time from the GC provides an additional layer of identification, while the peak area allows for quantification. This method is highly sensitive and can be used to detect trace-level impurities scholarsresearchlibrary.comresearchgate.net.

Interactive Table: Representative GC-MS Analytical Parameters
Parameter Typical Value/Condition
GC System
Column TypeCapillary, 5% Phenyl-methylpolysiloxane (e.g., HP-5MS)
Column Dimensions30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier GasHelium, constant flow (~1 mL/min)
Injector Temperature250 °C
Oven Program100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Injection ModeSplit (e.g., 50:1) or Splitless for trace analysis
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Range40 - 450 amu
Key Diagnostic Ions (m/z)196 (M⁺•), 178, 139, 123, 107
These parameters are representative and may require optimization for specific applications researchgate.netscholarsresearchlibrary.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization Strategies for Enhanced Volatility and Sensitivity (e.g., silylation, acylation, alkylation)

For gas chromatography (GC) analysis, derivatization is a crucial step to enhance the volatility and thermal stability of this compound, thereby improving its chromatographic behavior and detection sensitivity. This process involves chemically modifying the polar hydroxyl (-OH) and thiol (-SH, if present as a free thiol precursor or degradation product) functional groups. researchgate.net

Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens, such as alcohols. rsc.org The hydroxyl group of this compound is converted into a less polar and more volatile trimethylsilyl (TMS) ether. rsc.org This is achieved by reacting the alcohol with a silylating agent. The increased volatility and thermal stability of the resulting TMS derivative make it highly suitable for GC-MS analysis. rsc.org

Acylation: This strategy introduces an acyl group, which can increase the volatility and improve the chromatographic peak shape of the analyte. nih.govlibretexts.org For this compound, the hydroxyl group can be converted into an ester. researchgate.netsigmaaldrich.com This not only enhances volatility but also increases the molecular weight, which can be advantageous for mass spectrometry by shifting the molecular ion to a higher, less crowded mass region. rsc.org The reaction is typically performed at ambient or slightly elevated temperatures. researchgate.net

Alkylation: This method is particularly relevant for the thiol group, converting it into a more stable and volatile thioether. academicjournals.org Extractive alkylation can be employed to form derivatives such as pentafluorobenzyl (PFB) ethers from thiols, which exhibit excellent chromatographic properties and can be detected with high sensitivity using GC-MS, especially with an electron-impact (EI) source. nih.gov This approach improves stability, chromatographic behavior, and mass spectrometric response. nih.gov

Table 1: Comparison of Derivatization Strategies for GC Analysis

Derivatization Strategy Target Functional Group Common Reagents Key Advantages
Silylation Hydroxyl (-OH) N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), BSTFA Increases volatility and thermal stability; produces clean mass spectra.
Acylation Hydroxyl (-OH) Acetyl chloride, Benzoyl chloride, Perfluorinated anhydrides Increases volatility; reduces polarity; creates higher mass derivatives. nih.govrsc.org
Alkylation Thiol (-SH) Pentafluorobenzyl bromide (PFBBr), Alkyl halides Improves stability and chromatographic behavior of thiols; enhances MS response. academicjournals.orgnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of this compound, as it does not require the analyte to be volatile. This method allows for the separation, identification, and quantification of the compound in complex mixtures.

The separation is typically achieved using reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The elution of this compound is controlled by adjusting the gradient of the mobile phase, which often consists of a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid to improve peak shape and ionization efficiency. eurjchem.com

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound, generating protonated molecules [M+H]⁺ that can be detected and quantified. Tandem mass spectrometry (MS/MS) can be employed for structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, providing a high degree of specificity. researchgate.neteurjchem.com

Table 2: Illustrative HPLC-MS Parameters for this compound Analysis

Parameter Condition
HPLC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Parent Ion (m/z) [M+H]⁺
Fragment Ions (m/z) Specific fragments for structural confirmation
Strategies for Introducing Chromophores or Fluorophores for LC/CE Detection

To enhance detection sensitivity in HPLC with UV-Visible or fluorescence detectors, or in Capillary Electrophoresis (CE), derivatization can be used to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the this compound molecule. libretexts.orgnih.govhta-it.com

For the hydroxyl group, reagents like dansyl chloride are widely used. nih.govnih.govscribd.comunomaha.edu Dansyl chloride reacts with alcohols in the presence of a catalyst to form highly fluorescent dansylated derivatives. nih.govnih.gov This not only allows for sensitive fluorescence detection but also improves ionization for LC-MS analysis. nih.govnih.govresearchgate.net

For the thiol group, a variety of fluorogenic probes are available. Naphthalene-2,3-dicarboxaldehyde (NDA), for instance, reacts with thiols to produce highly fluorescent and stable derivatives. stanford.edunih.goved.ac.uk This specific labeling chemistry is amenable to excitation by common laser sources used in laser-induced fluorescence detection systems. stanford.edunih.gov

Table 3: Derivatization Agents for Enhanced LC/CE Detection

Reagent Target Group Detection Method Key Features
Dansyl Chloride Hydroxyl (-OH) Fluorescence, MS Forms highly fluorescent derivatives; improves MS ionization. nih.govnih.govscribd.comresearchgate.net
Benzoyl Chloride Hydroxyl (-OH) UV-Visible Introduces a UV-absorbing phenyl group. libretexts.org
Naphthalene-2,3-dicarboxaldehyde (NDA) Thiol (-SH) Fluorescence Reacts rapidly to form highly fluorescent and stable adducts. stanford.edunih.goved.ac.uk
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) Thiol (-SH) Fluorescence Highly selective towards thiols, exhibiting significant fluorescence enhancement. rsc.org

Capillary Electrophoresis (CE) and Related Methods

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. wikipedia.org For neutral compounds like this compound, the most applicable CE technique is Micellar Electrokinetic Chromatography (MEKC). wikipedia.orgusp.org

In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. wikipedia.orgnih.gov This forms micelles that act as a pseudo-stationary phase. The separation of neutral analytes is based on their differential partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. nih.govscispace.com More hydrophobic compounds spend more time within the micelle and thus have longer migration times. wikipedia.org By modifying the buffer composition, surfactant type and concentration, and applied voltage, the separation can be optimized. usp.orgnih.gov

In Situ Reaction Monitoring Techniques for Mechanistic Insights (e.g., in-situ IR, online MS)

To gain a deeper understanding of the reaction mechanisms involving this compound, in-situ monitoring techniques are invaluable. These methods allow for the real-time observation of reactant consumption, intermediate formation, and product generation without disturbing the reaction.

In-Situ Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can monitor reactions in the liquid phase under actual reaction conditions. rsc.orgnih.govresearchgate.net An IR probe inserted directly into the reactor tracks changes in the vibrational frequencies of functional groups. For example, the disappearance of the C-O stretching band of the alcohol and the appearance of the C=O stretching band of an aldehyde or ketone product can be monitored in real-time during an oxidation reaction. rsc.orgresearchgate.netresearchgate.net This provides kinetic data and helps identify transient intermediates. rsc.org

Online Mass Spectrometry (MS): Online MS involves continuously sampling a small portion of the reaction mixture and directly introducing it into a mass spectrometer. This allows for the real-time tracking of the mass-to-charge ratios of all species present. nih.gov It is particularly useful for identifying short-lived intermediates and understanding complex reaction networks. For reactions involving thiols, such as thiol-ene coupling, online MS can provide detailed mechanistic insights. researchgate.net Similarly, monitoring reactions like the acetylation of benzyl alcohol with online NMR or MS can help identify key intermediates, such as acetyl ammonium ions. nih.gov

These advanced analytical methodologies provide a comprehensive toolkit for the rigorous study of this compound, enabling detailed characterization and a fundamental understanding of its chemical behavior.

Theoretical and Computational Studies on 4 N Butylthiobenzyl Alcohol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-n-butylthiobenzyl alcohol at the atomic and electronic levels. These computational methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular geometry, stability, and electronic behavior.

Conformational Analysis and Energy Landscapes

The flexibility of the n-butyl and benzyl (B1604629) alcohol moieties in this compound allows for the existence of multiple spatial arrangements, or conformers. Conformational analysis is a computational study to identify the stable conformers and the energy barriers for interconversion between them.

A theoretical study would map the potential energy surface of the molecule by systematically rotating the key dihedral angles, such as those around the C-S, S-C, and C-O bonds. The energy of each resulting geometry is calculated to identify low-energy, stable conformers. The results are typically presented in an energy landscape plot, which shows the relative energies of different conformations. For a molecule like this compound, key factors influencing conformational preference would include steric hindrance from the n-butyl group and potential weak intramolecular interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle 1 (°C) Dihedral Angle 2 (°C) Relative Energy (kcal/mol)
Global Minimum 180 60 0.00
Local Minimum 1 60 180 1.25
Local Minimum 2 -60 180 1.30

This table is illustrative and presents hypothetical data for educational purposes, as specific experimental or computational data for this compound is not available.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, computational methods would be used to calculate the energies and visualize the spatial distribution of the HOMO and LUMO. The HOMO, being the outermost orbital containing electrons, represents the ability of the molecule to donate electrons, indicating its nucleophilic character. The LUMO, as the lowest energy orbital without electrons, represents the molecule's ability to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO -8.5 Indicates potential sites for electrophilic attack.
LUMO -1.2 Indicates potential sites for nucleophilic attack.

This table is illustrative and presents hypothetical data for educational purposes, as specific experimental or computational data for this compound is not available.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Quantum chemical calculations can determine the partial atomic charges on each atom, revealing the electron-rich and electron-deficient regions of this compound.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. In an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen and sulfur atoms would be expected to be electron-rich centers, while the hydrogen of the hydroxyl group would be electron-poor.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can elucidate the mechanisms of chemical reactions by identifying the transition states and intermediates involved. This provides a deeper understanding of reaction kinetics and thermodynamics.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is particularly effective for investigating reaction mechanisms due to its balance of accuracy and computational cost.

A DFT study of a reaction involving this compound, such as its oxidation or etherification, would involve calculating the energies of the reactants, products, and any intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By mapping the entire reaction pathway, researchers can determine the activation energy and predict the feasibility of a proposed mechanism.

Prediction of Spectroscopic Signatures for Experimental Validation

Theoretical predictions of spectroscopic signatures are crucial for complementing experimental data, aiding in the identification and characterization of molecules. These predictions are typically derived from quantum chemical calculations. For this compound, such a study would involve the following.

First, the geometry of the this compound molecule would be optimized using computational methods like Density Functional Theory (DFT) with an appropriate basis set. Following optimization, frequency calculations would be performed to predict the vibrational (infrared) spectrum. This would provide theoretical frequencies and intensities for the characteristic vibrational modes, such as the O-H stretch of the alcohol, the C-S stretch of the thioether, and various aromatic C-H and C-C vibrations.

To predict Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed. This would yield predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the this compound structure. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared with experimental NMR data to confirm the molecular structure.

Furthermore, Time-Dependent DFT (TD-DFT) calculations could be used to predict the electronic absorption spectrum (UV-Vis). This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the electronic transitions within the molecule, particularly those involving the aromatic ring and the sulfur and oxygen heteroatoms.

A hypothetical data table for predicted spectroscopic signatures is presented below to illustrate how such data would be organized.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Value
¹H NMR Chemical Shift (ppm) Data not available
¹³C NMR Chemical Shift (ppm) Data not available
Infrared (IR) Spectroscopy Vibrational Frequency (cm⁻¹) Data not available
UV-Vis Spectroscopy λmax (nm) Data not available

Note: The values in this table are placeholders as no specific computational studies for this compound were found.

Molecular Dynamics Simulations for Intermolecular Interactions (if applicable to non-biological systems)

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time at an atomistic level, providing insights into intermolecular interactions in condensed phases (e.g., liquids or solids). For a non-biological system of this compound, MD simulations could elucidate the nature and strength of interactions between molecules.

An MD simulation would begin with the development or selection of a force field that accurately describes the intramolecular and intermolecular forces of this compound. A simulation box containing a number of these molecules would then be constructed. After an equilibration period, the simulation would be run for a sufficient length of time to sample the system's dynamics.

Analysis of the simulation trajectory would provide valuable information. For instance, radial distribution functions (RDFs) could be calculated between specific atoms on different molecules to understand the spatial arrangement and proximity of interacting groups. For this compound, RDFs between the hydroxyl groups would reveal the extent and nature of hydrogen bonding. Similarly, RDFs involving the aromatic rings could provide insight into π-π stacking interactions, while those involving the butylthio groups could shed light on van der Waals interactions.

The simulations could also be used to calculate various bulk properties, such as density, viscosity, and self-diffusion coefficients, which are governed by intermolecular forces. The strength of hydrogen bonds and other non-covalent interactions could be quantified by analyzing the interaction energies between molecular pairs.

A hypothetical data table summarizing potential findings from an MD simulation is provided below.

Table 2: Potential Intermolecular Interaction Parameters from Molecular Dynamics Simulations of this compound

Interaction Type Parameter Value
Hydrogen Bonding Average H-bond distance (Å) Data not available
Hydrogen Bonding Average H-bond lifetime (ps) Data not available
π-π Stacking Average inter-ring distance (Å) Data not available
Van der Waals Interaction Energy (kJ/mol) Data not available

Note: The values in this table are placeholders as no specific molecular dynamics studies for this compound were found.

Applications of 4 N Butylthiobenzyl Alcohol and Its Derivatives in Chemical Science Non Clinical

Role as a Key Intermediate in the Synthesis of Specialty Organic Chemicals

The dual functionality of 4-n-butylthiobenzyl alcohol, possessing both a nucleophilic hydroxyl group and a sulfur atom that can be further oxidized, renders it a strategic intermediate in the synthesis of more complex organic molecules. Benzyl (B1604629) alcohols, in general, are foundational structures in organic chemistry, and modifications to their backbone lead to a wide array of derivatives with diverse properties. The presence of the n-butylthio group at the para position significantly influences the electronic properties of the aromatic ring, which can be exploited in various chemical transformations.

Derivatives of this compound can be synthesized through reactions targeting either the alcohol or the thioether functional group. For instance, the hydroxyl group can be readily converted into esters, ethers, or halides, paving the way for the synthesis of a variety of specialty chemicals. The thioether linkage, on the other hand, can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are important functional groups in medicinal and materials chemistry. This versatility makes compounds containing the methylthio group, a close analog, valuable precursors in the synthesis of complex organic structures.

The synthesis of various benzyl thioethers from benzyl alcohols and thiols has been well-documented, often employing catalyst systems to facilitate the reaction. For example, copper-catalyzed thioetherification has been shown to be an effective method for forming C–S bonds from readily available benzyl alcohols. nih.gov Such synthetic strategies could be readily adapted for the derivatization of this compound, highlighting its potential as a versatile intermediate.

Potential as a Precursor in Materials Science Research

The unique combination of an aromatic core, a flexible butylthio side chain, and a reactive hydroxyl group makes this compound an intriguing candidate as a precursor for advanced materials. Its structural motifs are relevant to the design of polymers, liquid crystals, and optoelectronic materials.

The benzyl alcohol functionality of this compound allows it to be used as a monomer in polymerization reactions. For instance, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The incorporation of the sulfur-containing side chain into the polymer backbone can impart unique properties, such as a higher refractive index, improved thermal stability, and altered solubility characteristics.

While direct polymerization of this compound has not been extensively reported, the polymerization of benzyl alcohol itself in the gas phase on acidic catalysts to produce polybenzyls has been studied. u-szeged.hu This suggests a potential pathway for the polymerization of its derivatives. Furthermore, the development of functional polymers through the modification of monomers is a rapidly growing field. mdpi.com The presence of the thioether group in this compound offers a site for post-polymerization modification, allowing for the fine-tuning of polymer properties.

Table 1: Potential Polymer Architectures from this compound

Polymer TypePotential Co-monomer(s)Resulting Polymer Feature
PolyesterAdipic acid, Terephthalic acidThioether-functionalized aromatic polyester
PolyetherSelf-condensation or with diolsAromatic polyether with thioether side chains
PolyurethaneDiisocyanates (e.g., MDI, TDI)Thioether-containing polyurethane

This table is illustrative and based on the known reactivity of benzyl alcohols.

The rigid aromatic core and the flexible alkylthio chain of this compound are desirable features for the design of liquid crystalline materials. The thioether linkage is known to influence the mesomorphic properties of liquid crystals, often leading to lower melting points and different phase behaviors compared to their oxygen-containing analogs. While specific studies on liquid crystals derived from this compound are not available, research on related structures provides valuable insights. For example, the study of halogenated benzyl alcohol ester derivatives has shown that variations in molecular structure significantly impact their liquid crystalline properties. tandfonline.com

In the realm of optoelectronic materials, sulfur-containing conjugated polymers, particularly polythiophenes, are of significant interest due to their electronic and optical properties. mdpi.com While this compound is not a thiophene, its thioether-functionalized aromatic structure could be incorporated into larger conjugated systems. The sulfur atom's lone pairs of electrons can interact with the π-system of the aromatic ring, influencing the material's HOMO and LUMO energy levels and, consequently, its optoelectronic properties. The electronic and optical properties of polythiophene derivatives can be tuned by controlling the degree of polymerization and the nature of substituents. mdpi.com This principle suggests that the incorporation of the 4-n-butylthiobenzyl moiety could be a strategy for designing new organic semiconductors.

Table 2: Potential Functional Materials Derived from this compound

Material ClassDesign StrategyPotential Application
Liquid CrystalsEsterification with mesogenic acidsDisplay technologies, sensors
Organic SemiconductorsIncorporation into conjugated polymer backbonesOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)
High Refractive Index PolymersPolymerization of monomers containing the thioether moietyOptical coatings, lenses

This table presents potential applications based on the properties of analogous sulfur-containing functional materials.

Contributions to Reagent Development and Catalyst Design in Organic Chemistry

The structural features of this compound also suggest its potential utility in the development of novel reagents and catalysts. The thioether group can act as a ligand for transition metals, and the benzyl alcohol moiety provides a scaffold for attaching other functional groups.

For example, benzyl thioethers can be synthesized through copper-catalyzed reactions, indicating an interaction between the sulfur atom and the metal center. nih.gov This suggests that derivatives of this compound could be designed as ligands for various catalytic transformations. The ability of the thioether to coordinate to metals, combined with the steric and electronic effects of the butyl group and the aromatic ring, could lead to catalysts with unique selectivity and reactivity.

Furthermore, benzyl alcohols can be used in the synthesis of heterocyclic derivatives, which are important scaffolds in medicinal and materials chemistry. nih.gov The development of novel catalysts for such transformations is an active area of research. While not directly a catalyst, this compound could serve as a precursor to molecules that are then incorporated into catalytic systems. For instance, nanolayered cobalt-molybdenum sulphide materials have been shown to be effective catalysts for the alkylation of thiols with benzyl alcohol, demonstrating the synergy between sulfur-containing materials and catalytic activity. researchgate.net

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The synthesis of aryl thioethers is a well-established field, yet the pursuit of greener and more efficient methods is a constant endeavor in chemical research. For 4-n-butylthiobenzyl alcohol, future research should focus on developing synthetic protocols that maximize atom economy, a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. acs.orgnih.govacs.orgresearchgate.net

Current synthetic strategies for analogous compounds often rely on cross-coupling reactions, which, while effective, can involve transition-metal catalysts, pre-functionalized starting materials, and the generation of stoichiometric byproducts. acs.orgnih.govacs.orgresearchgate.netthieme-connect.com Future investigations could explore catalyst-free methods or the use of more abundant and less toxic metal catalysts. Moreover, developing one-pot procedures that combine C-S bond formation with the synthesis of the benzyl (B1604629) alcohol moiety would represent a significant step forward in terms of process efficiency and sustainability. The use of odorless and stable thiol surrogates, such as xanthates, could also be explored to create more environmentally benign synthetic routes. mdpi.comresearchgate.net

Table 1: Potential Sustainable Synthetic Approaches for this compound

Synthetic Strategy Potential Advantages Key Research Challenges
Catalytic C-H Thiolation High atom economy, avoids pre-functionalization of the aromatic ring. Achieving high regioselectivity at the para-position, catalyst stability and recyclability.
One-Pot Reduction/Thiolation Streamlined process from a commercially available aldehyde or carboxylic acid. Compatibility of reagents, control of side reactions.
Mechanochemical Synthesis Reduced solvent usage, potential for novel reactivity. Scale-up feasibility, understanding reaction mechanisms under solvent-free conditions.

| Flow Chemistry Synthesis | Enhanced safety, precise control over reaction parameters, potential for automation. | Reactor design and optimization, managing potential solids formation. |

Exploration of Undiscovered Chemical Reactivity and Selectivity

The chemical behavior of this compound is anticipated to be dictated by the interplay between the thioether and benzyl alcohol functional groups. While the general reactivity of these individual moieties is well-understood, their combined presence on the same aromatic scaffold could lead to novel and unexplored chemical transformations.

Future research should systematically investigate the reactivity of this compound under a variety of conditions. For instance, the oxidation of the thioether to the corresponding sulfoxide (B87167) and sulfone is a predictable transformation, but the influence of the benzylic alcohol on the rate and selectivity of this oxidation warrants detailed kinetic studies. Conversely, the oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid could be influenced by the presence of the sulfur atom.

Furthermore, the potential for intramolecular reactions or rearrangements, particularly under thermal or photochemical conditions, remains an open question. The thioether could also serve as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective introduction of other substituents onto the aromatic ring. thieme-connect.com A deeper understanding of these reactivity patterns will be crucial for unlocking the full synthetic potential of this molecule.

Integration into Advanced Functional Materials Platforms for Emerging Technologies

Organosulfur compounds are increasingly being incorporated into advanced functional materials due to their unique electronic, optical, and electrochemical properties. researchgate.netresearchgate.netmdpi.comacs.orgbritannica.com this compound, with its combination of a polar hydroxyl group and a polarizable thioether linkage, could serve as a valuable monomer or building block for the synthesis of novel polymers and materials.

Future research in this area could focus on the polymerization of this compound, either through the hydroxyl group to form polyesters or polyethers, or through reactions involving the aromatic ring. The resulting sulfur-containing polymers could exhibit interesting properties for applications in areas such as:

High Refractive Index Materials: The presence of sulfur is known to increase the refractive index of polymers, making them suitable for optical applications.

Redox-Active Polymers: The thioether moiety can be reversibly oxidized, which could be exploited in the design of materials for energy storage or stimuli-responsive systems.

Self-Assembling Materials: The combination of hydrogen-bonding (from the alcohol) and other intermolecular interactions could lead to the formation of well-ordered supramolecular structures. nih.gov

The exploration of this compound as a component in metal-organic frameworks (MOFs) or as a surface modifier for nanoparticles also represents a promising avenue for future investigation.

Deeper Mechanistic Understanding of Complex Transformations Involving the Thioether Moiety

A thorough understanding of the reaction mechanisms is fundamental to the rational design of new synthetic methods and materials. For this compound, several mechanistic questions remain unanswered. For example, in oxidation reactions, does the initial oxidation occur at the sulfur atom or the benzylic alcohol, and how does this initial step influence the subsequent reaction pathway?

Future research should employ a combination of experimental techniques (such as kinetic studies, isotope labeling, and in-situ spectroscopy) and computational modeling to elucidate the mechanisms of key transformations. researchgate.netnih.govmdpi.comrsc.org A detailed understanding of the role of the thioether in stabilizing reaction intermediates or transition states would be particularly valuable.

Furthermore, investigating the photophysical properties of this compound and its potential for involvement in photochemical reactions could open up new avenues for its application. Understanding the excited-state reactivity of this molecule could lead to the development of novel photo-responsive materials or photocatalytic systems.

Q & A

Q. What are the standard synthetic routes for 4-n-Butylthiobenzyl alcohol, and how are reaction conditions optimized?

The synthesis of this compound typically involves the reduction of 4-n-Butylthiobenzaldehyde using sodium borohydride (NaBH₄) in ethanol or methanol under ambient conditions . Reaction optimization includes:

  • Solvent selection : Polar protic solvents (e.g., ethanol) enhance reducing agent efficiency.
  • Temperature control : Room temperature minimizes side reactions like over-reduction.
  • Purification : Column chromatography or recrystallization ensures purity.
    For industrial-scale synthesis, multi-step routes starting from p-chlorobenzaldehyde may involve nucleophilic substitution with butylthiol, followed by reduction .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for the -SCH₂CH₂CH₂CH₃ group (δ ~2.5–3.0 ppm for S-adjacent protons) .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 196.10 for C₁₁H₁₆OS).
  • Infrared spectroscopy (IR) : O-H stretching (~3200–3400 cm⁻¹) and C-S absorption (~600–700 cm⁻¹) .
  • Chromatography : HPLC or GC monitors purity (>98% by area normalization) .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

Critical properties include:

  • Solubility : Miscible in polar solvents (e.g., ethanol, DMSO) but insoluble in hexane. Determined via saturation concentration assays .
  • Melting point : Expected range 60–70°C (analogous to 4-Methylthiobenzyl alcohol, mp 67–72°C ).
  • Stability : Sensitive to oxidation; storage under inert gas (N₂/Ar) at 4°C prevents degradation .
  • LogP : Estimated ~2.5 (via HPLC retention time correlation), indicating moderate hydrophobicity .

Advanced Questions

Q. How does the butylthio substituent influence the chemical reactivity of this compound compared to other benzyl alcohol derivatives?

The butylthio group (-SC₄H₉) enhances nucleophilicity at the sulfur atom, facilitating:

  • Oxidation : Rapid conversion to sulfoxide/sulfone derivatives under mild oxidizing agents (e.g., H₂O₂) .
  • Electrophilic substitution : Directed para/ortho effects in aromatic reactions due to sulfur’s electron-donating resonance .
    Comparative studies with methylthio analogs show slower reaction kinetics due to steric hindrance from the longer alkyl chain .

Q. What strategies can resolve contradictions in reported thermodynamic or kinetic data for this compound?

Discrepancies in data (e.g., ΔfH° or reaction rates) arise from:

  • Experimental variability : Standardize conditions (solvent purity, temperature control) .
  • Computational validation : Density functional theory (DFT) calculations benchmark experimental values (e.g., Gibbs free energy of formation) .
  • Meta-analysis : Cross-reference datasets from NIST, PubChem, and peer-reviewed studies to identify outliers .

Q. How can computational chemistry methods be applied to predict the behavior of this compound in novel reactions?

  • Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes) using software like AutoDock .
  • Reactivity simulations : DFT-based transition state modeling elucidates mechanisms for nucleophilic/electrophilic reactions .
  • Solvent effects : COSMO-RS simulations optimize solvent selection for synthesis or extraction .

Q. What experimental approaches are used to study the biological activity of this compound in pharmacological research?

  • In vitro assays :
    • Cytotoxicity : MTT assay on cell lines (e.g., HepG2) .
    • Enzyme inhibition : Kinetic studies with purified targets (e.g., α-glucosidase for antidiabetic potential) .
  • Structure-activity relationship (SAR) : Modifications to the butylthio group evaluate pharmacophore contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.